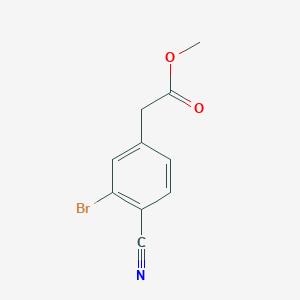

methyl 2-(3-bromo-4-cyanophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl 2-(3-bromo-4-cyanophenyl)acetate is an organic compound characterized by a bromine atom, a cyano group, and a methyl ester functional group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-4-cyanophenyl)acetate typically involves the esterification of 3-bromo-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed:

Substitution: Formation of 3-amino-4-cyanophenyl acetate or 3-thiocyanato-4-cyanophenyl acetate.

Reduction: Formation of 3-bromo-4-aminophenyl acetate.

Oxidation: Formation of 3-bromo-4-cyanobenzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 2-(3-bromo-4-cyanophenyl)acetate serves as a precursor in the synthesis of bioactive compounds. Its structural features allow it to be modified into derivatives with potential therapeutic effects.

Antitumor Activity

Several studies have investigated the antitumor properties of derivatives synthesized from this compound. For instance, compounds derived from this ester have shown significant activity against various cancer cell lines. A study highlighted that modifications to the methyl ester group can enhance antitumor efficacy while maintaining low toxicity levels .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes related to cancer progression, such as aromatase and steroid sulfatase. These enzymes are critical in estrogen biosynthesis, and their inhibition can lead to reduced tumor growth in hormone-dependent cancers . The structure-activity relationship (SAR) studies indicate that the presence of the bromo and cyano groups significantly impacts inhibitory potency .

Synthesis of Derivatives

The synthesis of this compound often involves various chemical transformations that yield derivatives with enhanced biological activities.

Synthetic Pathways

A common synthetic route includes the reaction of 3-bromo-4-cyanophenol with acetic anhydride in the presence of a catalyst, leading to the formation of the acetate ester . The following table summarizes different synthetic approaches and their yields:

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Acetic Anhydride Reaction | 85% | Simple one-step process |

| Esterification with Alcohols | 75% | Requires purification steps |

| Coupling Reactions with Amines | 70% | Produces diverse derivatives |

Study on Antibacterial Properties

In a recent investigation, this compound was tested for antibacterial activity against several strains. The results indicated moderate activity, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Application in Drug Development

Another case study focused on the compound's role as a building block for more complex molecules used in drug development. Researchers synthesized a series of derivatives that exhibited improved pharmacokinetic properties compared to traditional drugs . These derivatives were evaluated for their ability to cross biological membranes effectively, an essential factor in drug design.

Mecanismo De Acción

The mechanism by which methyl 2-(3-bromo-4-cyanophenyl)acetate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.

Comparación Con Compuestos Similares

Methyl (3-chloro-4-cyanophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.

Methyl (3-fluoro-4-cyanophenyl)acetate: Contains a fluorine atom instead of bromine.

Methyl (3-iodo-4-cyanophenyl)acetate: Contains an iodine atom instead of bromine.

Uniqueness: methyl 2-(3-bromo-4-cyanophenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogens may not. The bromine atom’s size and reactivity make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.

Propiedades

Fórmula molecular |

C10H8BrNO2 |

|---|---|

Peso molecular |

254.08 g/mol |

Nombre IUPAC |

methyl 2-(3-bromo-4-cyanophenyl)acetate |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3 |

Clave InChI |

XHICBJLJYKITQL-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1=CC(=C(C=C1)C#N)Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.